molecular formula C7H9NO3S B12733889 p-Tolylsulfamic acid CAS No. 19063-15-1

p-Tolylsulfamic acid

Cat. No.: B12733889
CAS No.: 19063-15-1
M. Wt: 187.22 g/mol
InChI Key: PGLRGMMNMUPZTG-UHFFFAOYSA-N
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Description

p-Tolylsulfamic acid: is an organic compound belonging to the class of sulfonic acids. It is characterized by the presence of a sulfonic acid group attached to a tolyl group. This compound is known for its strong acidic properties and is widely used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolylsulfamic acid can be synthesized through the sulfonation of toluene. The process involves the reaction of toluene with sulfuric acid or oleum, resulting in the formation of p-toluenesulfonic acid. This intermediate can then be converted to this compound through further chemical reactions .

Industrial Production Methods: On an industrial scale, this compound is produced by the sulfonation of toluene using sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified through recrystallization and drying processes to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: p-Tolylsulfamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of p-tolylsulfamic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. It activates different organic functional groups, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

  • p-Toluenesulfonic acid
  • Benzenesulfonic acid
  • Sulfanilic acid

Comparison: p-Tolylsulfamic acid is unique due to its specific structure and strong acidic properties. Compared to p-toluenesulfonic acid, it has a different functional group, which imparts distinct reactivity and applications. Benzenesulfonic acid and sulfanilic acid also have sulfonic acid groups but differ in their aromatic substituents, leading to variations in their chemical behavior and uses .

Properties

CAS No.

19063-15-1

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

(4-methylphenyl)sulfamic acid

InChI

InChI=1S/C7H9NO3S/c1-6-2-4-7(5-3-6)8-12(9,10)11/h2-5,8H,1H3,(H,9,10,11)

InChI Key

PGLRGMMNMUPZTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)O

Origin of Product

United States

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